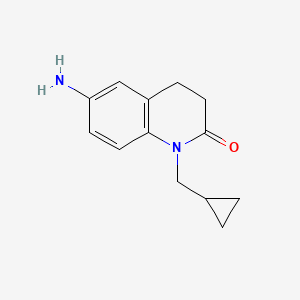

6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one

描述

属性

IUPAC Name |

6-amino-1-(cyclopropylmethyl)-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-11-4-5-12-10(7-11)3-6-13(16)15(12)8-9-1-2-9/h4-5,7,9H,1-3,6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOIXLXOSIYWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Alkylation Reaction Parameters and Yields

| Parameter | Condition/Value | Notes |

|---|---|---|

| Base | Sodium hydride (60% dispersion) | 0.9–1.5 equiv, preferably 0.95 equiv |

| Solvent | DMF (preferred) | Alternative: DCM, 1,4-dioxane, NMP |

| Temperature | -10°C to ambient (preferably 0°C) | Controls selectivity and reaction rate |

| Alkylating agent | Cyclopropylmethyl halide | 1–2 equiv, preferably 1.2 equiv |

| Reaction time | 0.5–24 h (preferably ~1 h) | Stirring at ambient temperature |

| Workup | Extraction, drying over MgSO4 | Concentration under reduced pressure |

| Yield | Typically high (>90%) | Dependent on purity of reagents |

Amination Techniques

- Reductive amination using aldehyde precursors and reducing agents yields high regioselectivity for 6-amino substitution.

- Microwave-assisted cyanogen bromide treatment accelerates side-chain modifications, potentially applicable for introducing the amino group.

Comparative Notes on Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct N-alkylation with NaH/DMF | High selectivity, good yields, scalable | Requires careful temperature control |

| Nucleophilic substitution for amination | Straightforward, uses common reagents | May require halogenated intermediates |

| Reductive amination | High regioselectivity, mild conditions | Requires aldehyde precursor and reducing agent |

| Microwave-assisted modification | Rapid reaction, enhanced yields | Requires specialized equipment |

化学反应分析

Types of Reactions: 6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the quinolin-2-one core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using reducing agents like tin (Sn) and hydrochloric acid (HCl).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted quinolin-2-one derivatives.

科学研究应用

Medicinal Chemistry

6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one has been explored for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit activity against various diseases, including cancer and neurological disorders. The compound's ability to interact with biological targets makes it a candidate for drug development.

Neuropharmacology

Studies have suggested that tetrahydroquinoline derivatives can modulate neurotransmitter systems. The specific structure of this compound may influence its interaction with receptors in the central nervous system, potentially leading to neuroprotective effects or cognitive enhancement.

Synthesis of Novel Compounds

This compound can serve as a precursor in the synthesis of other bioactive molecules. Researchers can modify its structure to create derivatives that may possess enhanced pharmacological properties or reduced toxicity.

Biological Assays

The compound has been utilized in various biological assays to evaluate its efficacy and safety profile. These assays help determine its potential as a lead compound in drug discovery.

Chemical Biology

In chemical biology, this compound can be used to study enzyme interactions and pathways. Understanding these interactions can provide insights into metabolic processes and disease mechanisms.

Data Table of Research Findings

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of tetrahydroquinoline derivatives, including this compound. The results indicated significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective compounds highlighted the role of similar tetrahydroquinoline derivatives in protecting neuronal cells from oxidative stress. The findings suggest that this compound could be further explored for its neuroprotective capabilities.

Case Study 3: Synthesis of Derivatives

A synthesis study showcased the modification of this compound to create new derivatives with enhanced activity profiles. This research emphasizes the compound's versatility as a starting material for drug development.

作用机制

The mechanism by which 6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Quinolin-2-one derivatives: These compounds share the quinolin-2-one core but differ in the substituents attached to the core.

Indole derivatives: These compounds have a similar heterocyclic structure but differ in the arrangement of atoms.

Uniqueness: 6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one, a compound with the CAS number 1456394-12-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

- Boiling Point : 510.0 ± 50.0 °C (predicted)

- Density : 1.250 ± 0.06 g/cm³ (predicted)

- pKa : 4.99 ± 0.20 (predicted) .

The proposed mechanisms of action for tetrahydroquinoline derivatives include:

- Inhibition of Tubulin Polymerization : Compounds similar to tetrahydroquinolines have been reported to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

- Cell Cycle Arrest : These compounds can induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells .

Pharmacological Studies

A table summarizing the biological activities observed in related compounds is presented below:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Tetrahydroquinoline Derivative A | <5 | A549 (lung cancer) | Tubulin inhibition |

| Tetrahydroquinoline Derivative B | 60 | SW620 (colorectal cancer) | Cell cycle arrest |

| Tetrahydroquinoline Derivative C | 135.5 | HCT116 (colon cancer) | Apoptosis induction |

Note: The values are indicative and may vary based on experimental conditions.

Case Study 1: Antitumor Activity

A study investigating a series of tetrahydroquinoline derivatives found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. For instance, a compound structurally similar to this compound demonstrated an IC50 value of approximately 45 nM against colorectal cancer cells (SW620), indicating potent antitumor activity .

Case Study 2: Mechanistic Insights

Another study explored the mechanism by which tetrahydroquinoline derivatives induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death, highlighting their potential as chemotherapeutic agents .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one and its analogs?

- Methodological Answer : The synthesis typically involves nitro reduction, cyclopropane ring introduction, and amination. For example:

- Nitro Reduction : Hydrogenation with Pd/C under H₂ in ethanol reduces nitro groups to amines (e.g., compound 24 in achieved 72.9% yield) .

- Cyclopropane Incorporation : Alkylation using cyclopropane derivatives (e.g., chloroiodopropane) under basic conditions (NaH/DMF) .

- Purification : Biotage flash chromatography or column chromatography is commonly used for isolating intermediates .

Q. How are structural and purity characteristics validated for this compound?

- Methodological Answer : Use a combination of:

- ¹H NMR : Peaks for aromatic protons (δ 6.3–6.6 ppm), cyclopropane methylene (δ 1.4–2.3 ppm), and amine protons (broad signals) .

- ESI-MS : Molecular ion peaks (e.g., [M + 1]⁺ at m/z 260.2 for compound 33) confirm molecular weight .

- Chromatography : Retention times and purity assessments via TLC or HPLC .

Q. What solvents and reaction conditions optimize yields during synthesis?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitutions, while ethanol/THF is used for reductions .

- Temperature : Reactions like amine alkylation require 60°C for efficient displacement .

- Catalysts : KI accelerates nucleophilic substitutions in acetonitrile .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodological Answer :

- Systematic Substitution : Vary the cyclopropane substituent (e.g., diethylamino vs. dimethylamino groups) and measure biological activity (e.g., receptor binding) .

- Functional Group Modifications : Introduce fluoro or thiophene groups (e.g., compound 26 in ) to assess electronic effects on potency .

- Data Analysis : Use statistical tools (e.g., multivariate regression) to correlate structural features with activity .

Q. How do solubility and stability challenges impact formulation studies?

- Methodological Answer :

- Solubility Screening : Test in DMSO for in vitro assays or aqueous buffers with surfactants (e.g., Tween-80) for in vivo studies .

- Stability Profiling : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 1N HCl/NaOH) to identify labile functional groups (e.g., amide bonds) .

Q. How should researchers address contradictory spectral data between studies?

- Methodological Answer :

- Control Experiments : Replicate NMR/MS under identical conditions (solvent, temperature) to rule out environmental effects .

- Isotopic Labeling : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to resolve overlapping proton signals .

- Collaborative Validation : Cross-check data with independent labs or computational modeling (e.g., DFT for predicted shifts) .

Q. What strategies mitigate low yields during scale-up synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace Pd/C with heterogeneous catalysts for safer hydrogenation at scale .

- Alternative Purification : Switch from flash chromatography to recrystallization or centrifugal partition chromatography for cost-effective isolation .

- Process Automation : Use flow chemistry for controlled reagent mixing and temperature gradients .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。